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Compound of Interest

Compound Name: fluoro-Dapagliflozin

Cat. No.: B571609 Get Quote

A deep dive into the binding characteristics of fluoro-dapagliflozin, a fluorinated analog of the

SGLT2 inhibitor dapagliflozin, reveals a consistent and highly specific interaction with its target

both in controlled laboratory settings and within living organisms. This guide provides a

comprehensive comparison of its in vitro and in vivo binding profiles, supported by

experimental data and detailed methodologies for researchers in drug development and

metabolic disease.

Quantitative Comparison of Binding Affinity
The binding affinity of fluoro-dapagliflozin for the sodium-glucose cotransporter 2 (SGLT2)

has been quantified in vitro, demonstrating a high affinity and selectivity, which is comparable

to its parent compound, dapagliflozin. These findings are crucial for validating its potential as a

research tool and therapeutic agent.

Compound Target Ki (nM)
Selectivity
(SGLT1/SGLT2)

Fluoro-dapagliflozin hSGLT2 6.0[1] ~58-fold

Fluoro-dapagliflozin hSGLT1 350[1]

Dapagliflozin hSGLT2 6.0[1] ~58-fold

Dapagliflozin hSGLT1 350[1]
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In Vitro Binding Profile
In vitro studies are fundamental in characterizing the initial interaction between a ligand and its

target protein. For fluoro-dapagliflozin, these assays have confirmed its potent and selective

binding to SGLT2.

Experimental Protocol: In Vitro Binding Assay
The binding affinity of fluoro-dapagliflozin was determined using a competitive radioligand

binding assay with membrane preparations from HEK293T cells engineered to overexpress

either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

Cell Culture and Membrane Preparation: HEK293T cells were cultured and transfected with

plasmids encoding either hSGLT1 or hSGLT2. After incubation, the cells were harvested, and

crude membrane preparations were isolated by centrifugation.

Binding Assay: The membrane preparations were incubated with a radiolabeled ligand

known to bind to SGLTs, such as [14C]AMG (α-methyl-D-glucopyranoside), in the presence

of varying concentrations of fluoro-dapagliflozin.

Separation and Detection: The bound and free radioligand were separated by rapid filtration.

The radioactivity retained on the filters, representing the bound ligand, was measured using

a scintillation counter.

Data Analysis: The concentration of fluoro-dapagliflozin that inhibits 50% of the specific

binding of the radioligand (IC50) was determined. The inhibitor constant (Ki) was then

calculated using the Cheng-Prusoff equation.

In Vivo Binding Profile
The in vivo binding characteristics of fluoro-dapagliflozin have been extensively studied using

positron emission tomography (PET) with the radiolabeled tracer 4-[18F]fluoro-dapagliflozin
(F-Dapa).[1] These studies provide a dynamic and quantitative view of the drug's behavior in a

physiological context.

Key In Vivo Findings:
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High Kidney Specificity: Intravenously injected F-Dapa shows prominent and specific binding

in the kidney cortex of rodents.[1][2][3][4]

SGLT2-Specific Binding: The binding of F-Dapa is significantly reduced in SGLT2 knockout

mice, confirming its specificity for this transporter.[1] In contrast, binding is not affected in

SGLT1 knockout mice.[1]

Competitive Displacement: The administration of excess unlabeled dapagliflozin effectively

displaces the bound F-Dapa from the kidneys, further demonstrating the specific nature of

the interaction.[1]

Limited Off-Target Binding: In vivo imaging has not shown measurable specific binding of F-

Dapa in other organs such as the heart, muscle, salivary glands, liver, or brain.[1][2][3]

Experimental Protocol: In Vivo PET Imaging
Radiotracer Synthesis: 4-[18F]fluoro-dapagliflozin (F-Dapa) was synthesized for use as a

PET tracer.[1]

Animal Models: Studies were conducted in wild-type rats and mice, as well as in SGLT1 and

SGLT2 knockout mice.[1]

PET Imaging: Anesthetized animals were injected intravenously with F-Dapa. Dynamic PET

scans were acquired to monitor the distribution and binding of the tracer over time.

Competition Studies: To confirm binding specificity, a separate cohort of animals was pre-

injected with an excess of unlabeled dapagliflozin prior to the administration of F-Dapa.[1]

Image Analysis: The PET images were reconstructed and analyzed to quantify the uptake of

F-Dapa in various organs, particularly the kidneys.

Visualizing the Experimental Workflow and
Mechanism
The following diagrams illustrate the experimental workflows for assessing in vitro and in vivo

binding, as well as the underlying mechanism of SGLT2 inhibition.
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Fig. 1: Experimental workflows for in vitro and in vivo binding analysis.
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Fig. 2: Mechanism of SGLT2 inhibition by fluoro-dapagliflozin.

Conclusion
The collective evidence from both in vitro and in vivo studies robustly demonstrates that fluoro-
dapagliflozin is a high-affinity and highly selective inhibitor of SGLT2. The in vitro data

establishes its potent interaction at the molecular level, while the in vivo PET imaging studies

confirm its specific binding to the target transporter in the kidneys within a complex biological
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system. This strong correlation between in vitro and in vivo binding profiles validates the use of

fluoro-dapagliflozin as a valuable tool for studying SGLT2 physiology and pharmacology, and

underscores the effectiveness of the SGLT2 inhibitor class of drugs in targeting renal glucose

reabsorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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